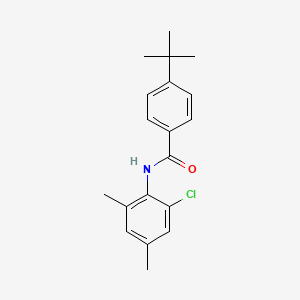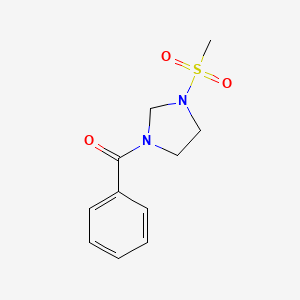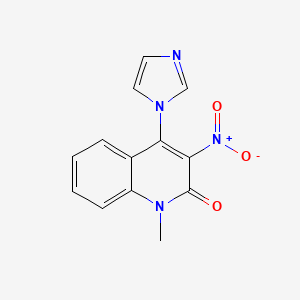![molecular formula C15H21N3O B5636109 N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5636109.png)
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide, also known as IBBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. IBBA is a benzimidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide is not fully understood. However, studies have suggested that N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide may exert its antitumor effects by inhibiting the activity of topoisomerase II, a DNA-binding enzyme that is essential for DNA replication and cell division. N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide may also induce apoptosis by activating caspase-3, a protease that plays a key role in the apoptotic pathway. Furthermore, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide can inhibit the activity of matrix metalloproteinases, enzymes that degrade extracellular matrix proteins and are involved in tumor invasion and metastasis. N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has also been found to inhibit the production of nitric oxide, a molecule that plays a key role in inflammation and immune response. Furthermore, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to increase the activity of superoxide dismutase, an antioxidant enzyme that protects cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using column chromatography. N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has also been shown to have low toxicity in vitro. However, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, the in vivo efficacy and safety of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide have not been fully evaluated, and more research is needed to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide research. Further studies are needed to determine the in vivo efficacy and safety of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide as an antitumor agent. Additionally, more research is needed to determine the optimal dosage and administration route of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide for therapeutic use. Furthermore, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide may have potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases, and further studies are needed to evaluate its therapeutic potential in these areas. Finally, the development of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Synthesemethoden
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide can be synthesized using various methods, including the reaction of 1-isobutyl-2-nitrobenzene with ethylenediamine, followed by reduction and acetylation. Another method involves the reaction of 1-isobutyl-2-bromo-benzene with 2-aminoethanol, followed by acetylation. The purity and yield of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has been studied for its potential therapeutic applications, including as an antitumor agent, anti-inflammatory agent, and antioxidant. In vitro studies have shown that N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(2)10-18-14-7-5-4-6-13(14)17-15(18)8-9-16-12(3)19/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXPUIUELNXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5636033.png)
![5,5-dimethyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5636036.png)
![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)
![4-({[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5636046.png)
![4-{[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5636053.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5636075.png)
![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)
![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)


![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)


